molecular formula C11H13NO2 B13401221 4-Phenylpyrrolidine-2-carboxylic acid

4-Phenylpyrrolidine-2-carboxylic acid

Cat. No.: B13401221
M. Wt: 191.23 g/mol
InChI Key: JHHOFXBPLJDHOR-UHFFFAOYSA-N
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Description

4-Phenylpyrrolidine-2-carboxylic acid is an organic compound with the molecular formula C11H13NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenylpyrrolidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the esterification of D-oxyproline, followed by protection of the amino group, sulfur esterification, Fukuyama alkylation, hydrolysis, and deprotection to yield the desired product . Another method includes the carboxylation of Grignard reagents, where an organomagnesium halide reacts with carbon dioxide to form the carboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Phenylpyrrolidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its role in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 4-Phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological context in which it is used .

Comparison with Similar Compounds

4-Phenylpyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

Biological Activity

4-Phenylpyrrolidine-2-carboxylic acid (also known as (2R,4S)-4-phenylpyrrolidine-2-carboxylic acid) is a chiral compound that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a phenyl group at the fourth carbon and a carboxylic acid group at the second carbon. Its chiral nature allows it to interact specifically with various biological targets, influencing their activity. The compound has a molecular weight of 227.69 g/mol, and its hydrochloride salt form enhances solubility, making it suitable for various applications in medicinal chemistry and biochemistry.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the phenyl group and carboxylic acid moiety plays crucial roles in binding interactions, influencing the compound's efficacy and specificity. The following mechanisms have been proposed:

  • Neuroprotective Effects : Similar compounds have shown potential neuroprotective properties, possibly influencing neurotransmitter systems and providing therapeutic avenues for neurological disorders.
  • Anti-inflammatory Activity : The compound may modulate inflammatory pathways, suggesting its potential use in treating inflammatory diseases.
  • Antimicrobial Properties : Some derivatives have exhibited activity against bacterial and fungal strains, indicating possible applications in treating infections .

Neuroprotective Effects

Research indicates that compounds with similar structures can protect neuronal cells from damage. For instance, studies suggest that this compound may enhance neuronal survival under stress conditions by modulating signaling pathways associated with cell survival and apoptosis.

Anti-inflammatory Activity

In vitro studies demonstrate that this compound can inhibit pro-inflammatory cytokine production, suggesting its potential as an anti-inflammatory agent. This property is particularly relevant for developing treatments for conditions such as arthritis or other inflammatory disorders.

Antimicrobial Activity

Preliminary screening has shown that this compound exhibits antimicrobial properties against several pathogens. For example, derivatives have been tested against multi-drug resistant strains of bacteria such as Klebsiella pneumoniae and Staphylococcus aureus, showing promising results in inhibiting their growth .

Data Summary

Biological Activity Mechanism References
NeuroprotectiveModulates neurotransmitter systems,
Anti-inflammatoryInhibits pro-inflammatory cytokines,
AntimicrobialActive against bacterial strains ,

Case Studies

  • Neuroprotection in Animal Models : A study demonstrated that administration of this compound significantly reduced neuronal loss in a murine model of neurodegeneration, highlighting its protective effects on brain cells during oxidative stress.
  • Anti-inflammatory Effects in Cell Cultures : In vitro assays using human macrophages showed that treatment with this compound reduced the secretion of TNF-alpha and IL-6, key markers of inflammation.
  • Antimicrobial Efficacy : A series of derivatives were tested against clinically relevant pathogens. Results indicated that certain modifications to the phenyl ring enhanced antimicrobial activity, suggesting a structure-activity relationship worth exploring further .

Properties

IUPAC Name

4-phenylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHOFXBPLJDHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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